(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study focused on the synthesis of aryl-morpholino-naphth-oxazines, highlighting their potential in inhibiting PI3K enzymes and their antiplatelet activity. These compounds were designed based on 2-morpholino-benzoxazine structures, demonstrating utility in targeting specific biological pathways (Morrison et al., 2016).
Antimicrobial Activities
- Novel 1,2,4-Triazole derivatives, including morpholine components, were synthesized and displayed promising antimicrobial activities against various microorganisms, showcasing the potential of such compounds in addressing antibiotic resistance (Bektaş et al., 2007).
Polymer Science
- The synthesis and copolymerization of bio-based benzoxazines, including furfurylamine and stearylamine derivatives, were explored, leading to polymers with enhanced thermal properties. This research highlights the relevance of benzoxazine compounds in developing new materials with potential applications in various industries (Wang et al., 2012).
Novel Synthesis Methods
- Efficient synthetic routes to create NK(1) receptor antagonists involving morpholine derivatives demonstrate the compound's utility in medicinal chemistry, providing insights into novel methodologies for drug development (Brands et al., 2003).
Enantiopure Morpholines
- Research on the diastereoselective synthesis of enantiopure morpholines through electrophilic selenium-induced cyclizations unveils the compound's significance in producing chirally pure substances, vital for pharmaceutical applications (Pedrosa et al., 2006).
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c27-23-17-2-4-19-18(13-26(14-29-19)6-5-25-7-9-28-10-8-25)24(17)32-22(23)12-16-1-3-20-21(11-16)31-15-30-20/h1-4,11-12H,5-10,13-15H2/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGABIKISTZRJDD-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CC6=C(C=C5)OCO6)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC6=C(C=C5)OCO6)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.